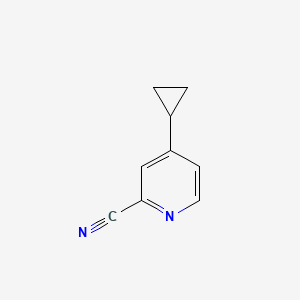

4-Cyclopropylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-cyclopropylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKDLXHJVZLEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333414-24-6 | |

| Record name | 4-cyclopropylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

CPC is utilized in various scientific research domains due to its unique chemical properties:

Biochemical Studies

CPC serves as a ligand in biochemical assays, facilitating the study of enzyme interactions. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and mechanisms.

Medicinal Chemistry

Research is ongoing into CPC's potential therapeutic applications. It acts as a precursor in drug synthesis, particularly for developing pharmaceuticals targeting various diseases. The cyano group enhances the compound's reactivity, allowing for modifications that can lead to bioactive molecules.

Agricultural Chemistry

In agrochemicals, CPC is explored as a building block for synthesizing herbicides and pesticides. Its structural characteristics allow for the design of compounds with specific biological activities against pests and weeds.

Industrial Applications

CPC is also employed in the development of specialty chemicals and materials. Its unique properties enable its use in creating advanced materials with tailored functionalities.

Case Studies

Case Study 1: Enzyme Interaction Studies

A study utilized CPC as a ligand to investigate its binding affinity with specific enzymes involved in metabolic pathways. The results indicated that CPC could effectively modulate enzyme activity, leading to insights into metabolic regulation.

Case Study 2: Drug Development

In medicinal chemistry research, CPC was synthesized as part of a series of compounds aimed at developing new anti-cancer agents. The structural modifications introduced by the cyano group resulted in enhanced biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a ligand binding to enzymes or receptors, modulating their activity. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

6-Cyclopropyl-2-methylnicotinonitrile () Substituents: Cyclopropyl (C6), methyl (C2), nitrile (C5). Structural divergence: The cyclopropyl group at C6 (vs. The additional methyl group at C2 increases steric bulk, which may reduce solubility compared to the target compound.

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () Substituents: Methoxyethyl sulfanyl, 2-methylpropyl, carbonyl, nitrile. Functional differences: The sulfanyl and methoxy groups introduce hydrogen-bonding capacity and polarity, contrasting with the non-polar cyclopropyl group in the target compound. This impacts solubility (evidenced by a melting point of 113–115°C ) and pharmacokinetic properties.

Hypothetical Pyridine Derivatives

- Example: 4-Fluoropyrrolidine-2-carbonitrile ()

- Substituents: Fluorine at pyrrolidine C4, nitrile at C2.

- Fluorine’s electronegativity enhances metabolic stability compared to cyclopropyl, but the pyrrolidine ring introduces conformational flexibility absent in rigid pyridine systems.

Physicochemical Properties

*Calculated properties based on structural analogs.

Biological Activity

4-Cyclopropylpyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropyl group attached to a pyridine ring, which contributes to its biological properties. The presence of the carbonitrile functional group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or modulator of specific enzymes and receptors. Cyclopropane derivatives are known for their diverse mechanisms, including:

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing neurochemical pathways.

Antitumor Activity

Recent studies have indicated that cyclopropane derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 45.0 |

| This compound | PC-3 | 50.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Cyclopropane derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Case Studies

- In Vitro Evaluation : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing an IC50 value of approximately 45 µM against HeLa cells, indicating moderate potency.

- ADME Properties : The pharmacokinetic profile of the compound was assessed through computational modeling, predicting favorable absorption and distribution characteristics while showing minimal toxicity.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition towards certain enzymes without affecting others, which is crucial for minimizing side effects.

- Synergistic Effects : When combined with other therapeutic agents, it may enhance efficacy against resistant strains of cancer cells or bacteria.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Cyclopropylpyridine-2-carbonitrile?

- Methodology : A common approach involves chlorination of pyridine precursors (e.g., using phosphoryl chloride (POCl₃)) followed by cyclopropane introduction via Grignard or cross-coupling reactions. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile can be synthesized via POCl₃-mediated chlorination and functionalized with cyclopropyl groups using palladium catalysts . Alternative routes include condensation reactions (e.g., 4-chlorobenzaldehyde with aminopyridines) and cyclization steps in solvents like DMF or toluene .

- Key Considerations : Optimize reaction time (12–20 hours) and temperature (65–80°C) to enhance yield. Catalysts such as Pd(dppf)Cl₂ or Cu may improve regioselectivity .

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : Analyze proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, pyridine protons at δ 7.5–8.5 ppm).

- IR : Identify nitrile stretching vibrations (~2220 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₉N₂: 145.1 Da) and fragmentation patterns.

- Validation : Compare data with structurally related compounds, such as 4-(2-fluorophenyl)pyridine derivatives .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation/contact (P210, P280 codes) .

- Store in sealed containers under dry, inert conditions to prevent degradation .

- Follow emergency measures for spills (e.g., absorb with dry sand) and consult toxicity databases, though acute toxicity data remain limited .

Advanced Research Questions

Q. How can reaction yields be optimized despite steric hindrance from the cyclopropyl group?

- Strategies :

- Use bulky ligands (e.g., dppf) to mitigate steric effects during cross-coupling .

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

- Explore microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Case Study : Cyclopenta[b]pyridine-3-carbonitrile derivatives achieved 70–85% yields by modifying electron-donating groups and reaction temperatures .

Q. What computational methods predict the reactivity of the nitrile group in further functionalization?

- Approaches :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., cyanide displacement) using software like Gaussian.

- Molecular Dynamics : Simulate solvent effects on nitrile reactivity in DCM or acetonitrile .

- Validation : Compare predicted activation energies with experimental results from analogous compounds (e.g., fluoropyrrolidine carbonitriles) .

Q. How can discrepancies in catalytic efficiencies for similar pyridinecarbonitriles be resolved?

- Analysis :

- Compare catalyst loadings (e.g., 1–5 mol% Pd vs. Cu) and solvent systems (DMF vs. THF) across studies .

- Evaluate substrate electronic effects (e.g., electron-withdrawing groups on pyridine rings) using Hammett plots .

Q. What are potential applications in medicinal chemistry?

- Exploratory Uses :

- PD-L1 Inhibitors : Analogous to 2-hydroxy-4-phenylthiophene-3-carbonitrile, this compound could serve as a scaffold for immune checkpoint inhibitors .

- Anticancer Agents : Modify the nitrile group to introduce bioisosteres (e.g., tetrazoles) for enhanced binding to kinase targets .

Key Challenges and Future Directions

- Mechanistic Studies : Elucidate the role of cyclopropyl ring strain in nitrile reactivity using isotopic labeling .

- Environmental Impact : Assess biodegradability and soil mobility through OECD 301/307 protocols, as current data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.